N7-(2-((Hydroxyethyl)thio)ethyl)guanine
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Overview
Description
N7-(2-((Hydroxyethyl)thio)ethyl)guanine is a compound belonging to the class of organic compounds known as hypoxanthines. Hypoxanthines are compounds containing the purine derivative 1H-purin-6(9H)-one. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N7-(2-((Hydroxyethyl)thio)ethyl)guanine involves the alkylation of guanine bases at the N7 position. This reaction is typically carried out in vitro, resulting in the formation of this compound, followed by the formation of inter- and intrastrand diadducts between two guanine bases .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in a laboratory setting using standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions: N7-(2-((Hydroxyethyl)thio)ethyl)guanine undergoes various chemical reactions, including alkylation, oxidation, and substitution reactions. The most frequent reaction is the alkylation of guanine bases at the N7 position .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sulfur mustard, which acts as an alkylating agent. The reactions are typically carried out under controlled laboratory conditions .
Major Products Formed: The major products formed from the reactions of this compound include bis(2-(guanine-7-yl)ethyl)sulfide and N3-(2-((Hydroxyethyl)thio)ethyl)adenine .
Scientific Research Applications
N7-(2-((Hydroxyethyl)thio)ethyl)guanine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biomarker for exposure to sulfur mustard, a chemical warfare agent. The compound forms DNA adducts, which can be measured to verify exposure to sulfur mustard . Additionally, it is used in studies related to DNA damage and repair mechanisms .
Mechanism of Action
The mechanism of action of N7-(2-((Hydroxyethyl)thio)ethyl)guanine involves the alkylation of guanine bases in DNA. This alkylation leads to the formation of DNA adducts, which can interfere with DNA replication and transcription. The molecular targets of this compound include guanine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N7-(2-((Hydroxyethyl)thio)ethyl)guanine include other DNA adducts formed by sulfur mustard, such as O6-(2-((Hydroxyethyl)thio)ethyl)guanine and N3-(2-((Hydroxyethyl)thio)ethyl)adenine .
Uniqueness: this compound is unique due to its specific formation at the N7 position of guanine bases. This specificity makes it a valuable biomarker for sulfur mustard exposure and a useful tool in studies of DNA damage and repair mechanisms .
Properties
CAS No. |
5966-31-4 |
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Molecular Formula |
C9H13N5O2S |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
2-amino-7-[2-(2-hydroxyethylsulfanyl)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O2S/c10-9-12-7-6(8(16)13-9)14(5-11-7)1-3-17-4-2-15/h5,15H,1-4H2,(H3,10,12,13,16) |
InChI Key |
SQQNJJKNRHKMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCSCCO)C(=O)NC(=N2)N |
Origin of Product |
United States |
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